molecular formula C23H20N4S B610511 RNF5 inhibitor Inh-2 CAS No. 324579-65-9

RNF5 inhibitor Inh-2

Cat. No.: B610511
CAS No.: 324579-65-9
M. Wt: 384.5
InChI Key: FYZFQLYZABRFAZ-KUXGFVDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of RNF5 inhibitor inh-02 involves a series of chemical reactions starting from commercially available precursors. The key steps include the formation of the 1,2,4-thiadiazol-5-ylidene scaffold through ligand docking and virtual screening of the RING finger of the RNF5 structure . The compound is then purified to achieve a purity of 99.81% .

Industrial Production Methods: While specific industrial production methods for RNF5 inhibitor inh-02 are not widely documented, the compound is typically synthesized in research laboratories under controlled conditions. The production involves standard organic synthesis techniques, including the use of solvents like dimethyl sulfoxide (DMSO) for dissolution and storage .

Chemical Reactions Analysis

Types of Reactions: RNF5 inhibitor inh-02 primarily undergoes substitution reactions due to its thiadiazole scaffold. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

    Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

RNF5 inhibitor inh-02 has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: RNF5 inhibitor inh-02 is unique due to its high specificity and potency in inhibiting RNF5/RMA1. It has demonstrated significant efficacy in rescuing the F508del-CFTR mutation, making it a valuable tool for cystic fibrosis research .

Properties

IUPAC Name

N-(4-benzyl-3-methyl-1,2,4-thiadiazol-5-ylidene)-N'-phenylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4S/c1-18-26-28-23(27(18)17-19-11-5-2-6-12-19)25-22(20-13-7-3-8-14-20)24-21-15-9-4-10-16-21/h2-16H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZFQLYZABRFAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=NC(=NC2=CC=CC=C2)C3=CC=CC=C3)N1CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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